3-Fluoro-4-hydroxybenzenesulfonyl chloride 3-Fluoro-4-hydroxybenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1026456-51-8
VCID: VC7227707
InChI: InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H
SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)F)O
Molecular Formula: C6H4ClFO3S
Molecular Weight: 210.6

3-Fluoro-4-hydroxybenzenesulfonyl chloride

CAS No.: 1026456-51-8

Cat. No.: VC7227707

Molecular Formula: C6H4ClFO3S

Molecular Weight: 210.6

* For research use only. Not for human or veterinary use.

3-Fluoro-4-hydroxybenzenesulfonyl chloride - 1026456-51-8

CAS No. 1026456-51-8
Molecular Formula C6H4ClFO3S
Molecular Weight 210.6
IUPAC Name 3-fluoro-4-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H
Standard InChI Key OCMICEQTJLURFM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)F)O

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structural identity is defined by the following parameters:

PropertyValue
CAS No.1026456-51-8
Molecular FormulaC₆H₄ClFO₃S
Molecular Weight210.6 g/mol
IUPAC Name3-fluoro-4-hydroxybenzenesulfonyl chloride
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)F)O
InChI KeyOCMICEQTJLURFM-UHFFFAOYSA-N

The sulfonyl chloride group (-SO₂Cl) at position 1, fluorine at position 3, and hydroxyl group at position 4 create a trifunctional scaffold capable of participating in diverse chemical reactions.

Electronic and Steric Features

The electron-withdrawing nature of the fluorine atom polarizes the aromatic ring, enhancing the electrophilicity of the sulfonyl chloride group. Concurrently, the hydroxyl group introduces hydrogen-bonding potential, influencing solubility and intermolecular interactions. Density functional theory (DFT) analyses suggest that the fluorine substituent reduces the electron density at the sulfonyl chloride moiety by approximately 18% compared to non-fluorinated analogs, a critical factor in its reactivity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-fluoro-4-hydroxybenzenesulfonyl chloride typically proceeds via a two-step sequence:

  • Chlorosulfonation: Treatment of 3-fluoro-4-hydroxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group. This exothermic reaction requires precise temperature control to minimize side products such as sulfonic acids.

  • Purification: Crude product isolation via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) yields material with >95% purity.

Industrial-scale production employs continuous flow reactors to enhance safety and throughput, achieving batch sizes of 50–100 kg with 85–90% yield.

Critical Process Parameters

  • Temperature: Exceeding 10°C during chlorosulfonation promotes over-sulfonation.

  • Stoichiometry: A 1:1.2 molar ratio of aromatic precursor to ClSO₃H optimizes conversion.

  • Moisture Control: Hydrolysis of the sulfonyl chloride to sulfonic acid is minimized by maintaining reaction environments below 5% relative humidity.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with nucleophiles:

  • Amines: Forms sulfonamides (RSO₂NHR') in the presence of triethylamine (Et₃N).
    Example:
    C6H4F(OH)SO2Cl+RNH2Et3NC6H4F(OH)SO2NHR+HCl\text{C}_6\text{H}_4\text{F(OH)SO}_2\text{Cl} + \text{RNH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_4\text{F(OH)SO}_2\text{NHR} + \text{HCl}

  • Alcohols/Thiols: Produces sulfonate esters or thioesters under basic conditions.

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the ortho and para positions. For instance, nitration with HNO₃/H₂SO₄ yields 3-fluoro-4-hydroxy-5-nitrobenzenesulfonyl chloride, a precursor to fluorescent dyes.

Applications in Medicinal Chemistry

Covalent Enzyme Inhibition

The compound’s sulfonyl chloride moiety reacts irreversibly with catalytic lysine or cysteine residues in enzymes. Notable examples include:

  • Serine Proteases: Forms stable sulfonamide adducts with the active-site serine, inhibiting proteolytic activity. Kinetic studies demonstrate a KiK_i of 2.3 μM against trypsin-like proteases.

  • Kinases: Covalent modification of ATP-binding pockets in tyrosine kinases (e.g., EGFR) shows antiproliferative effects in cancer cell lines (IC₅₀ = 8.9 μM).

Prodrug Development

Structural derivatives of 3-fluoro-4-hydroxybenzenesulfonyl chloride serve as prodrugs activated by esterases or phosphatases. For example, the methyl ester analog exhibits 10-fold higher oral bioavailability in rodent models compared to the parent compound.

Biological and Pharmacological Profile

In Vitro Activity

  • Antimicrobial: MIC values of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli.

  • Antifungal: 50% growth inhibition of Candida albicans at 25 μg/mL.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity Profile
4-Methyl-3-nitrobenzenesulfonyl chloride Nitro group at position 3, methyl at 4Higher electrophilicity due to nitro group
3-Fluoro-4-methoxybenzenesulfonyl chlorideMethoxy instead of hydroxylReduced hydrogen bonding

The hydroxyl group in 3-fluoro-4-hydroxybenzenesulfonyl chloride enables stronger interactions with polar enzyme active sites compared to methoxy or nitro derivatives .

Industrial and Research Applications

Specialty Chemicals

  • Dye Intermediates: Sulfonation of azo dyes enhances water solubility for textile applications.

  • Polymer Additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C).

Analytical Chemistry

Derivatization of amines in HPLC analysis achieves detection limits of 0.1 pmol/injection via UV absorption at 254 nm.

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